Bombesin, specifically the compound known as Bombesin, 3-L-lysine-14, is a peptide derived from the amphibian skin peptide bombesin. It is recognized for its high affinity for the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancer types, making it a significant target for cancer diagnosis and therapy. This compound has been classified within the family of bombesin-like peptides, which includes several analogs that exhibit different biological activities.
Bombesin was first isolated from the skin of the European frog Bombina bombina. The compound Bombesin, 3-L-lysine-14 is a synthetic analog that incorporates a lysine residue at the third position. This modification aims to enhance the peptide's stability and receptor binding affinity. The classification of this compound falls under peptide hormones and neuropeptides, specifically those involved in tumor biology and neuroendocrine signaling.
The synthesis of Bombesin, 3-L-lysine-14 typically employs solid-phase peptide synthesis (SPPS) using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of protected amino acids to a solid support. The process involves several key steps:
The synthesis may include specific modifications to enhance receptor binding. For instance, introducing a bromoacetyl or chloroacetyl group can facilitate further conjugation with other molecules for therapeutic applications. After synthesis, purification is commonly achieved through high-performance liquid chromatography (HPLC), ensuring that the final product is of high purity (greater than 95%) as verified by mass spectrometry .
The molecular formula and mass of Bombesin, 3-L-lysine-14 can be summarized as follows:
Bombesin, 3-L-lysine-14 undergoes several chemical reactions that are crucial for its functionality:
The radiolabeling process typically involves incubating the bombesin analog with radiolabeled isotopes in buffered solutions to ensure high radiochemical purity. Techniques such as thin-layer chromatography are used to assess labeling efficiency .
Bombesin, 3-L-lysine-14 exerts its biological effects primarily through its interaction with GRPRs present on cancer cells. Upon binding to these receptors, several intracellular signaling pathways are activated:
Studies have shown that bombesin analogs can significantly enhance tumor uptake due to their ability to internalize upon receptor binding, making them effective tools for targeted radionuclide therapy .
Bombesin, 3-L-lysine-14 is typically a white to off-white powder that is soluble in water and organic solvents such as dimethyl sulfoxide. Its stability can vary based on pH and temperature conditions.
Key chemical properties include:
Bombesin, 3-L-lysine-14 has several important applications in scientific research and clinical settings:
The mammalian bombesin receptor (BnR) family comprises three phylogenetically related G protein-coupled receptors (GPCRs): gastrin-releasing peptide receptor (GRPR/BB2), neuromedin B receptor (NMBR/BB1), and the orphan receptor bombesin receptor subtype-3 (BRS-3/BB3). These receptors share significant amino acid sequence homology (47–51%) and evolved from a common ancestral receptor early in vertebrate evolution [1] [9]. Phylogenetic analyses of receptor sequences across species reveal:
Table 1: Evolutionary Relationships of Bombesin Receptor Subtypes
Receptor Subtype | Endogenous Ligands | Selective Agonists | G-Protein Coupling |
---|---|---|---|
GRPR (BB2) | GRP, NMC | [D-Phe⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn(6-14) | Gq/11, G12/13 |
NMBR (BB1) | NMB | NMB, d-Tyr⁶-NMB | Gq/11, G12/13 |
BRS-3 (BB3) | Unknown | MK-5046, [D-Tyr⁶,Apa-4Cl¹¹,Phe¹³,Nle¹⁴]Bn(6-14) | Gq/11, G12/13 |
BB4 (Amphibian) | [Phe¹³]Bn, Phyllolitorins | Bn, [Leu⁸]Phyllolitorin | Gq/11 |
Subtype selectivity of bombesin analogs is governed by specific structural motifs in both ligands and receptors:
BRS-3 Agonists: Non-peptide ligands (e.g., MK-5046) bind an orthosteric pocket involving transmembrane domains (TM) 3, 5, and 6. Key interactions include hydrogen bonding with Asn⁹⁶ (TM2) and hydrophobic contacts with Tyr⁹⁷ (TM3) [2] [9].
Receptor Determinants:
Table 2: Key Residues Governing Bombesin Receptor-Ligand Interactions
Receptor | Critical Residues | Function in Ligand Binding | Effect of Mutation |
---|---|---|---|
GRPR | Asp⁸⁵ (TM2), Tyr²⁸⁷ (TM7) | Salt bridge with Arg⁶ of Bn; π-stacking with Trp⁸ of GRP | 500-fold affinity loss for Bn analogs |
NMBR | Thr¹⁰² (TM3), Phe¹⁹⁶ (TM5) | Hydrophobic pocket for Phe⁶ of NMB | 200-fold affinity loss for NMB |
BRS-3 | Glu⁹⁴ (TM2), Trp²⁷⁶ (TM6) | Excludes peptide ligands; stabilizes MK-5046 | Constitutive activity abolished |
BB4 | Glu¹⁰⁷ (TM3), Arg¹⁹⁸ (TM5) | Binds C-terminal Gly¹⁰ of [Phe¹³]Bn | 80% loss of signaling potency |
Fundamental differences exist between mammalian and amphibian bombesin systems:
Amphibians produce multiple bombesin-like peptides (e.g., bombesin, ranatensin, phyllolitorins) encoded by distinct genes. Xenopus tropicalis expresses both GRP and bombesin, but not NMB [1].
Receptor Subtype Expression:
Amphibians: Express BB4 receptors alongside GRPR orthologs. BB4 has highest affinity for amphibian-specific bombesin isoforms (Kd = 0.8 nM for [Phe¹³]Bn) and low affinity for GRP (Kd > 500 nM) [1] [7].
Pharmacological Profiles:
Table 3: Comparative Pharmacology Across Species
Parameter | Mammalian Receptors | Amphibian Receptors |
---|---|---|
Key Ligands | GRP, NMB, NMC | Bombesin, Ranatensin, Phyllolitorins |
Receptor Subtypes | GRPR (BB2), NMBR (BB1), BRS-3 (BB3) | GRPR, BB4 (BRS-3-like) |
Endogenous Affinity (Kd) | GRP: GRPR = 0.3 nM; NMB: NMBR = 0.4 nM | Bombesin: BB4 = 0.8 nM; GRP: GRPR = 1.1 nM |
Selective Agonist | [D-Phe⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn(6-14) (pan-BnR) | [Leu⁸]Phyllolitorin (BB4-specific) |
Signaling Pathways | Gq/11 → PLCβ → Ca²⁺/PKC; G12/13 → Rho | Gq/11 → PLCβ; Minimal G12/13 coupling |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0